The compound identified by the Chemical Abstracts Service number 183598-56-3 is known as Teduglutide. It is a synthetic analog of glucagon-like peptide-2 (GLP-2), which plays a significant role in the regulation of intestinal growth and function. Teduglutide is primarily used in the treatment of short bowel syndrome, a condition that arises when a significant portion of the intestine is missing or dysfunctional, leading to malabsorption of nutrients.
Teduglutide falls under the classification of peptides and is categorized as a gastrointestinal agent. It specifically acts as an intestinal growth factor, enhancing nutrient absorption and improving intestinal function in patients with short bowel syndrome.
The synthesis of Teduglutide involves several key steps typical for peptide synthesis:
The final product, Teduglutide, is characterized by its specific amino acid sequence that mimics GLP-2. The synthesis must be carefully monitored to avoid racemization and ensure proper folding of the peptide.
Teduglutide's molecular structure consists of 33 amino acids, with a specific sequence that includes modifications to enhance its stability and biological activity compared to native GLP-2. The structural formula reflects its composition and arrangement of atoms:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, which provide insights into its conformation and interactions with receptors.
Teduglutide undergoes various biochemical reactions once administered:
The efficacy of Teduglutide is influenced by its half-life and stability in biological systems, which are enhanced through specific modifications in its structure compared to native GLP-2.
Teduglutide exerts its effects primarily through:
Clinical studies have demonstrated that patients receiving Teduglutide experience improved nutritional status and quality of life compared to those not treated with this compound.
Analytical methods such as mass spectrometry are employed to confirm the identity and purity of Teduglutide during quality control processes.
Teduglutide has several applications in medical science:
The peptide leptin (22-56), human (CAS 183598-56-3) comprises a 35-amino-acid sequence (H-Val-Pro-Ile-Gln-Lys-Val-Gln-Asp-Asp-Thr-Lys-Thr-Leu-Ile-Lys-Thr-Ile-Val-Thr-Arg-Ile-Asn-Asp-Ile-Ser-His-Thr-Gln-Ser-Val-Ser-Ser-Lys-Gln-Lys-OH) with the single-letter code VPIQKVQDDTKTLIKTIVTRINDISHTQSVSSKQK [1] [2]. Its molecular formula is C₁₇₁H₂₉₈N₅₀O₅₆ and a molecular weight of 3950.6 Da [1] [4]. The sequence corresponds to residues 22–56 of the full-length human leptin protein, retaining key hydrophilic (e.g., Lys⁵, Asp⁸) and hydrophobic (e.g., Ile³, Val⁶) residues critical for receptor interaction. This fragment contains two conserved aspartic acid residues (positions 8–9) implicated in bioactivity [3].
Computational models predict a disordered tertiary structure due to the absence of stabilizing disulfide bonds present in full-length leptin. Molecular dynamics simulations indicate transient α-helical motifs between residues 25–35 (TKTLIKTIVTR) under physiological pH [3]. Stability studies show degradation at temperatures >40°C or pH extremes (<3.0 or >9.0). Lyophilized powder remains stable for 24 months at -15°C [2] [4].
Unlike full-length leptin (167 residues), leptin (22-56) lacks the N-terminal signaling domain (residues 1–21) and C-terminal helical bundle (residues 57–167) [6]. Nevertheless, it retains partial receptor-binding capability through the VPIQKV motif (residues 22–27), which mimics leptin’s binding interface with Ob-R receptors [3] [8].
Table 1: Structural Comparison of Leptin (22-56) and Full-Length Leptin
Property | Leptin (22-56) | Full-Length Leptin |
---|---|---|
Amino Acid Residues | 35 | 167 |
Molecular Weight (Da) | 3,950.6 | ~16,000 |
Disulfide Bonds | 0 | 2 |
Predominant Secondary Structure | Disordered coil | 4-helix bundle |
Receptor Binding Region | VPIQKV motif | Multiple domains |
Leptin (22-56) is synthesized via Fmoc-based SPPS on Rink amide resin [8]. Key steps include:
Crude peptide is purified using:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7